![molecular formula C17H17NO B093599 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one CAS No. 17059-74-4](/img/structure/B93599.png)
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one
Overview
Description
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one, also known as DABCO, is a versatile organic compound that is widely used in various scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and has a distinct odor. DABCO is a valuable reagent in organic synthesis and is used as a catalyst in many chemical reactions.
Mechanism of Action
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one acts as a catalyst in many chemical reactions by facilitating the formation of reactive intermediates. It can also act as a base, accepting protons from acidic compounds and forming stable salts. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is known to form complexes with metal ions, which can enhance its catalytic activity. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one can act as a nucleophile, attacking electrophilic compounds and forming covalent bonds.
Biochemical and Physiological Effects:
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has been shown to have antitumor properties, which can inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in lab experiments is its versatility as a reagent and catalyst. It can be used in a wide range of chemical reactions and is readily available. However, one limitation of using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is its potential toxicity. It can cause skin and eye irritation, and inhalation of the powder can cause respiratory irritation. Therefore, proper safety precautions should be taken when handling 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in the lab.
Future Directions
There are many future directions for research on 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one. One area of interest is the development of new synthetic methods using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one as a catalyst. Another area of interest is the study of the mechanism of action of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in various chemical reactions. In addition, there is potential for the development of new therapeutic agents based on the biochemical and physiological effects of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one. Further research is needed to fully understand the potential applications of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in various fields of science.
Conclusion:
In conclusion, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is a versatile organic compound that has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions and has been shown to have many biochemical and physiological effects. While there are potential limitations to using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in lab experiments, its versatility and potential for future research make it an important reagent in the field of science.
Scientific Research Applications
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, including the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has also been used in the synthesis of natural products, such as taxol and strychnine. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is used as a reagent in the synthesis of polymers, such as polyurethanes and polyamides.
properties
CAS RN |
17059-74-4 |
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Product Name |
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one |
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-(dimethylamino)-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
BOCHZOAPGOOZEX-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Other CAS RN |
17059-74-4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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